molecular formula C27H27N9O6S B12427344 Tezosentan-d4

Tezosentan-d4

Cat. No.: B12427344
M. Wt: 609.7 g/mol
InChI Key: TUYWTLTWNJOZNY-IDPVZSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tezosentan-d4 is a deuterated form of tezosentan, a non-selective endothelin receptor antagonist. Tezosentan was initially developed as a vasodilator for the treatment of acute heart failure. It acts by blocking endothelin receptors, which are involved in the constriction of blood vessels .

Preparation Methods

The synthesis of tezosentan-d4 involves the incorporation of deuterium atoms into the molecular structure of tezosentan. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial production methods for this compound are similar to those used for tezosentan, with additional steps to introduce deuterium. These methods involve large-scale chemical synthesis, purification, and quality control processes to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Tezosentan-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tezosentan-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Tezosentan-d4 exerts its effects by blocking endothelin receptors (ET_A and ET_B). Endothelin receptors are involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, this compound prevents the vasoconstrictive effects of endothelin-1, leading to vasodilation and improved blood flow .

The molecular targets of this compound include endothelin receptors on vascular smooth muscle cells and endothelial cells. The pathways involved in its mechanism of action include the inhibition of endothelin-1 binding and subsequent signaling cascades that lead to vasoconstriction .

Comparison with Similar Compounds

Tezosentan-d4 is similar to other endothelin receptor antagonists such as bosentan, clazosentan, and ambrisentan. it is unique in its deuterated form, which can provide advantages in terms of metabolic stability and pharmacokinetics .

This compound’s uniqueness lies in its deuterated structure, which can lead to differences in metabolic pathways and potentially improved therapeutic profiles .

Properties

Molecular Formula

C27H27N9O6S

Molecular Weight

609.7 g/mol

IUPAC Name

N-[5-(2-methoxyphenoxy)-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)/i12D2,13D2

InChI Key

TUYWTLTWNJOZNY-IDPVZSQYSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C(C)C)C4=CC(=NC=C4)C5=NNN=N5)O

Canonical SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

Origin of Product

United States

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